Biphenyl-4-yl 3-methylbenzoate
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Overview
Description
Biphenyl-4-yl 3-methylbenzoate is an organic compound that consists of a biphenyl group attached to a 3-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iron(III) oxide and acetyl chloride.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group, which behaves similarly to benzene.
Common Reagents and Conditions
Oxidation: Iron(III) oxide and acetyl chloride in carbon disulfide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents in the Suzuki–Miyaura coupling reaction.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Biphenyl-4-yl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .
Comparison with Similar Compounds
Biphenyl-4-yl 3-methylbenzoate can be compared with other biphenyl derivatives, such as:
- Biphenyl-4-yl benzoate
- Biphenyl-4-yl acetate
- Biphenyl-4-yl propionate
These compounds share similar structural features but differ in their ester moieties, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
VYSBBHOJVYYBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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